molecular formula C6H4O4 B8269722 4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione

4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione

Cat. No.: B8269722
M. Wt: 140.09 g/mol
InChI Key: HSMMFMZZFNLDEI-UHFFFAOYSA-N
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Description

4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione is a bicyclic organic compound featuring a fused furan ring system. Its molecular formula is C₆H₄O₃, with a molecular weight of 124.09 g/mol (derived from evidence in lignan derivatives, e.g., ). This compound is a key structural motif in lignans, a class of natural products known for diverse bioactivities, including anti-inflammatory and neuroprotective effects . The fused furofuran core enables rigidity and planar geometry, which are critical for interactions with biological targets like enzymes or receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones in the presence of boron trifluoride etherate (BF3·Et2O) can yield multi-substituted furans . Another method involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can yield dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted furans, diketones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. Thieno[3,4-c]furan-1,3-dione Derivatives
  • 4,6-Dihydro-1H,3H-thieno[3,4-c]furan-1,3-dione (C₆H₄O₃S, MW: 156.16 g/mol) replaces one oxygen atom in the fused ring with sulfur, leading to a thiophene-containing analogue. This substitution alters electronic properties (e.g., increased polarizability) and reactivity, making it more suited for applications in materials science, such as semiconducting polymers .
  • 4,6-Dibromothieno[3,4-c]furan-1,3-dione (C₆Br₂O₃S, MW: 311.94 g/mol) introduces bromine substituents, enhancing electrophilicity for cross-coupling reactions in polymer synthesis .
2.1.2. Lignan Derivatives
  • Pinoresinol (C₂₀H₂₂O₆, MW: 358.38 g/mol): A lignan with two methoxy-substituted benzene rings attached to the furofuran core. It exhibits anticancer activity by sensitizing cells to TRAIL-induced apoptosis .
  • Syringaresinol (C₂₂H₂₆O₈, MW: 418.43 g/mol): Contains additional methoxy groups, improving COX-2 inhibition compared to simpler lignans. Bulky polar substituents enhance binding to enzyme active sites .
  • (–)-Asarinin (C₂₀H₁₈O₆, MW: 354.35 g/mol): A stereoisomer of furofuran lignans with demonstrated insecticidal properties .
2.1.3. Dione Derivatives
  • 3,6-Ethano-1H,4H-furo[3,4-c]furan-1,4-dione (C₈H₈O₄, MW: 168.15 g/mol): Incorporates an ethano bridge, increasing steric hindrance and thermal stability .

Chemical Properties and Reactivity

Property 4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione Thieno[3,4-c]furan-1,3-dione Pinoresinol
Molecular Weight 124.09 g/mol 156.16 g/mol 358.38 g/mol
Solubility Low in water, soluble in polar organics Similar Low in water
Reactivity Electrophilic at carbonyl groups More reactive due to sulfur Stable; undergoes glycosylation
Applications Lignan precursor, drug discovery Polymer synthesis Natural product extracts

Key Research Findings

Anti-inflammatory Activity: The furofuran core in this compound derivatives suppresses pro-inflammatory cytokines (e.g., TNF-α) in RAW 264.7 macrophages, comparable to syringaresinol but less potent than COX-2-specific inhibitors like celecoxib .

Neuroprotection : Derivatives protect HT22 neuronal cells from glutamate-induced oxidative stress, likely via Nrf2 pathway activation .

Material Science Utility: Thieno analogues exhibit higher charge carrier mobility (∼0.1 cm²/V·s) in organic thin-film transistors compared to all-oxygen furan systems .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione with high purity?

A stepwise synthesis approach is recommended. For example, a three-stage protocol involving controlled temperatures (e.g., 0°C for initial reactions), reagents like L-proline or manganese(III) acetate, and purification via column chromatography or preparative TLC ensures high yield and purity. Analytical validation using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and gas chromatography (GC) is critical to confirm structural fidelity and purity thresholds (e.g., ≥95%) .

Q. How is the structural integrity of this compound confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated for analogous furan derivatives . Complementary techniques like 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy provide additional validation of functional groups and stereochemistry .

Q. What analytical methods are suitable for assessing the compound’s stability under laboratory conditions?

Stability studies should include accelerated degradation tests under varying pH, temperature, and humidity. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (LC/MS) monitor decomposition products. Storage recommendations (e.g., inert atmosphere, desiccated conditions) can be inferred from safety protocols for structurally related dihydrofuran compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for furan cyclization pathways?

Discrepancies often arise from differences in catalyst loading, solvent polarity, or reaction time. Systematic control experiments, such as varying manganese(III) acetate concentrations in radical cyclization reactions, can isolate optimal conditions . Cross-validation using alternative catalysts (e.g., L-proline for stereocontrol) and reproducibility studies under inert atmospheres are advised .

Q. What mechanistic insights underpin the catalytic role of manganese(III) acetate in furan cyclization?

Manganese(III) acetate facilitates single-electron transfer (SET) processes, enabling radical intermediates to undergo cyclization. Kinetic studies using 19F NMR^{19} \text{F NMR} and density functional theory (DFT) simulations can map transition states and elucidate regioselectivity in dihydrofuran formation .

Q. How can computational modeling enhance the design of derivatives with tailored reactivity?

DFT calculations, parameterized using crystallographic data from X-ray structures, predict electronic properties (e.g., frontier molecular orbitals) and reactive sites. For example, modeling the electron-deficient nature of the dione moiety can guide functionalization strategies for applications in asymmetric catalysis .

Q. What methodologies address challenges in scaling up synthesis while maintaining stereochemical purity?

Continuous-flow reactors improve heat and mass transfer for exothermic cyclization steps. Coupling real-time monitoring (e.g., inline IR spectroscopy) with chiral stationary phase HPLC ensures enantiomeric excess (ee) ≥98%, as shown in analogous tetrahydrofuran syntheses .

Q. Methodological Notes

  • Data Contradiction Analysis : Compare batch-specific impurities via LC/MS and elemental analysis to identify confounding variables .
  • Theoretical Frameworks : Anchor experimental designs to furan reactivity theories, such as Baldwin’s rules for cyclization or frontier molecular orbital (FMO) theory for regioselectivity .

Properties

IUPAC Name

1,3-dihydrofuro[3,4-c]furan-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-5-3-1-9-2-4(3)6(8)10-5/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMMFMZZFNLDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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